Methyl 5-fluoro-6-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
methyl 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMWJNLIVAVWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804053-00-6 | |
| Record name | Methyl 5-fluoro-6-(trifluoromethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation to Form the Pyridine Core
The enamine undergoes cyclocondensation with a halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide) under acidic conditions. This step introduces a halogen atom at position 5 and forms the pyridine ring. The trifluoromethyl group at position 6 originates from the starting enamine, ensuring regioselectivity.
Key Reaction Conditions :
- Temperature: 80–100°C
- Solvent: Acetonitrile or dichloromethane
- Catalyst: p-Toluenesulfonic acid (PTSA)
Nitrile Group Introduction
The intermediate is treated with cyanating agents such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN) to install the nitrile group at position 3. This step achieves 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile.
Hydrolysis and Esterification
The nitrile is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) at elevated temperatures (100–120°C). Subsequent esterification with methanol in the presence of thionyl chloride (SOCl2) or catalytic sulfuric acid yields the methyl ester.
Esterification Conditions :
- Methanol excess (5–10 equivalents)
- Reaction time: 12–24 hours
- Yield: 90–95% (estimated from analogous reactions).
Direct Functionalization of Preformed Pyridine Derivatives
Alternative routes modify existing pyridine scaffolds, though these methods face challenges in regiocontrol:
Halogen Exchange Reactions
A trichloromethyl precursor (e.g., methyl 5-chloro-6-(trichloromethyl)nicotinate) undergoes vapor-phase fluorination using hydrogen fluoride (HF) or potassium fluoride (KF). This method, adapted from trifluoromethylpyridine syntheses, replaces chlorine atoms with fluorine at positions 5 and 6.
Limitations :
Metal-Catalyzed Trifluoromethylation
Palladium or copper catalysts mediate the introduction of the trifluoromethyl group to a halogenated pyridine. For example, methyl 5-fluoro-6-iodonicotinate reacts with methyl trifluorocopper (CF3Cu) under Ullmann conditions.
Typical Conditions :
- Catalyst: CuI/1,10-phenanthroline
- Solvent: Dimethylformamide (DMF)
- Temperature: 100–120°C
- Yield: 50–60% (lower due to steric hindrance).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Three-Step Synthesis | High regioselectivity; Scalable | Multi-step purification | 60–70 |
| Halogen Exchange | Single-step CF3 introduction | High-energy input; Byproduct formation | 40–50 |
| Metal-Catalyzed | Modular for diverse substituents | Low yield; Expensive catalysts | 50–60 |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing trifluoromethyl group directs electrophiles to position 4, complicating functionalization at position 5. Microwave-assisted synthesis and directing groups (e.g., boronic esters) improve positional control.
Stability of Intermediates
The nitro and cyano intermediates are moisture-sensitive. Anhydrous conditions and inert atmospheres (N2/Ar) are critical during nitrile hydrolysis.
Purification
Column chromatography with silica gel (hexane/ethyl acetate) resolves closely eluting isomers. Recrystallization from ethanol/water mixtures enhances purity.
Applications and Derivatives
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate serves as a precursor for:
- Agrochemicals : Herbicides (e.g., analogues of bicyclopyrone).
- Pharmaceuticals : Non-steroidal anti-inflammatory drugs (NSAIDs) with improved metabolic stability.
Derivatization via amidation or Grignard reactions expands its utility. For example, reaction with ammonia yields 5-fluoro-6-(trifluoromethyl)nicotinamide, a potential kinase inhibitor.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine and trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. The incorporation of fluorine and trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action.
This compound possesses unique chemical characteristics due to its substituents:
- Fluorine and Trifluoromethyl Groups : These groups contribute to increased lipophilicity and metabolic stability, influencing the compound's interaction with biological targets.
- Molecular Structure : The compound's structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating strong antibacterial activity .
- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was equal to the MIC, suggesting that the compound not only inhibits bacterial growth but also kills the bacteria .
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have also been investigated:
- NF-κB Pathway : Studies indicate that this compound can modulate the NF-κB signaling pathway, which is crucial for inflammatory responses. Some derivatives showed a significant increase in NF-κB activity by 10–15%, suggesting a complex role in inflammation modulation .
Anticancer Activity
The potential anticancer properties of this compound are under exploration:
- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines significantly. For example, a decrease in viability to 13.4% was observed at MIC concentrations, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Target Interaction : The presence of fluorinated groups enhances binding affinity to specific molecular targets, including enzymes and receptors involved in microbial resistance and inflammation.
- Metabolic Pathways : The compound's unique structure may influence metabolic pathways, leading to altered drug efficacy and safety profiles.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 5-fluoro-6-methylnicotinate | Contains a methyl group instead of trifluoromethyl | Moderate antimicrobial activity |
| Methyl 5-chloro-6-(trifluoromethyl)nicotinate | Chlorine instead of fluorine | Lower efficacy against MRSA compared to the fluorinated variant |
| Methyl 5-fluoro-6-(difluoromethyl)nicotinate | Contains difluoromethyl group | Similar antimicrobial properties but less potent |
Case Studies
Several studies have focused on the biological evaluation of related compounds containing trifluoromethyl groups:
- Study on Antimicrobial Efficacy : A study highlighted that compounds with trifluoromethyl moieties showed enhanced activity against MRSA compared to their non-fluorinated counterparts .
- Inflammation Modulation Research : Another study indicated that structural modifications significantly affected the anti-inflammatory potential of similar compounds, emphasizing the importance of substituent positioning on biological activity .
Q & A
Q. What are the common synthetic routes for Methyl 5-fluoro-6-(trifluoromethyl)nicotinate?
Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions and trifluoromethylation steps. For example:
- Intermediate Preparation : Methyl 2-fluoro-6-(trifluoromethyl)nicotinate (a structural analog) is synthesized from commercial precursors through SNAr reactions with amines or phenols, followed by hydrolysis to generate carboxylic acids .
- Large-Scale Trifluoromethylation : Copper-mediated trifluoromethylation of methyl 6-chloro-5-iodonicotinate with methyl chlorodifluoroacetate (MCDFA) in the presence of CuI/KF in NMP at 120°C yields the trifluoromethylated product. This method has been scaled to kilogram levels using a 50 L Hastelloy reactor .
Q. Key Reaction Parameters :
| Step | Conditions | Yield | Challenges |
|---|---|---|---|
| SNAr | Amine/phenol, base, RT–80°C | 60–85% | Regioselectivity control |
| Trifluoromethylation | CuI/KF, NMP, 120°C | 70–90% | Catalyst efficiency, safety of MCDFA |
Q. What are the key chemical reactivity patterns of this compound?
Answer: The compound exhibits reactivity typical of nicotinate esters and fluorinated pyridines:
- Hydrolysis : Under basic conditions, the ester bond cleaves to form 5-fluoro-6-(trifluoromethyl)nicotinic acid and methanol .
- Electrophilic Substitution : The electron-withdrawing trifluoromethyl and fluoro groups direct electrophilic attacks to the 4-position of the pyridine ring.
- Ligand Dissociation : In coordination complexes, the methyl nicotinate moiety dissociates under photolytic conditions, as observed in ruthenium-based systems .
Q. How can researchers optimize the trifluoromethylation step for large-scale synthesis?
Answer: Optimization focuses on catalyst efficiency, safety, and cost:
- Catalyst System : CuI/KF in NMP enables efficient trifluoromethylation but requires careful handling due to MCDFA’s flammability. Alternative catalysts (e.g., Pd/ligand systems) are less effective for this substrate .
- Process Safety : Gradual reagent addition and controlled temperature (120°C) mitigate exothermic risks. Post-reaction, aqueous oxalic acid quenches the mixture, enabling direct filtration of the product .
- Scalability : Hastelloy reactors resist corrosion from HF byproducts, improving process reliability at >10 kg scales .
Q. Challenges :
- Catalyst loading reduction (current: 10–15 mol% CuI).
- MCDFA alternatives with lower toxicity.
Q. How do structural modifications influence biological activity in analogs?
Answer: The trifluoromethyl and fluoro groups enhance lipophilicity and target binding:
- NaV1.8 Inhibitors : Analogs like methyl 2-fluoro-6-(trifluoromethyl)nicotinate are intermediates for pain-management agents. Substitution at the 2-position with bicyclic amines improves ion channel selectivity .
- Herbicide Derivatives : Thiazole or sulfonylurea substitutions (e.g., flupyrsulfuron-methyl) introduce herbicidal activity, but toxicity concerns (R50-53 classification) limit applications .
Q. Structure-Activity Trends :
| Modification | Position | Biological Impact |
|---|---|---|
| Trifluoromethyl | 6 | Enhances metabolic stability |
| Fluoro | 5 | Directs electrophilic substitution |
| Amine/Thiazole | 2 | Increases target affinity |
Q. What analytical techniques resolve contradictions in reaction yields across trifluoromethylation methods?
Answer: Discrepancies arise from competing side reactions (e.g., defluorination, dimerization). Mitigation strategies include:
- 19F NMR Spectroscopy : Tracks trifluoromethyl group incorporation and detects side products like CF3–CF3 dimers .
- GC-MS : Identifies volatile byproducts (e.g., methanol from ester hydrolysis) .
- X-ray Diffraction : Confirms regiochemistry in crystalline intermediates .
Case Study : Copper-mediated methods yield 70–90% product, whereas radical trifluoromethylation (e.g., using Togni’s reagent) achieves <50% due to competing pathways .
Q. How do researchers address stability issues during storage and handling?
Answer:
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use of fluorinated solvents (e.g., HFIP) minimizes decomposition during reactions .
- Stability Screening : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition if stored properly .
Q. Degradation Pathways :
| Condition | Degradation Product |
|---|---|
| Basic pH | Nicotinic acid |
| UV light | Radical byproducts |
| Moisture | Ester hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
